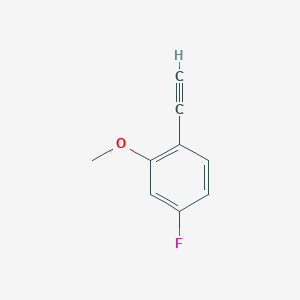

1-Ethynyl-4-fluoro-2-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethynyl-4-fluoro-2-methoxybenzene” is a synthetic organic compound with the molecular formula C9H7FO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-Ethynyl-4-fluoro-2-methoxybenzene” can be represented by the InChI code: 1S/C9H7FO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 . This indicates that the molecule consists of a benzene ring with ethynyl (C≡CH), fluoro (F), and methoxy (OCH3) functional groups attached to it.Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

1-Ethynyl-4-fluoro-2-methoxybenzene has been utilized in Sonogashira cross-coupling reactions, a prominent method in the synthesis of complex organic compounds. This reaction was notably used to synthesize 4-[18F]fluorophenylethynyl-substituted compounds, demonstrating the potential of 1-Ethynyl-4-fluoro-2-methoxybenzene in creating fluorine-containing bioactive molecules (Wüst & Kniess, 2003).

Synthesis of Platinum Complexes

Research on 1-Ethynyl-4-fluoro-2-methoxybenzene includes its use in synthesizing acetylide-functionalised ligands and their dinuclear platinum complexes. These complexes have applications in material science, particularly in the creation of novel materials with unique electronic and optical properties (Khan et al., 2003).

Polymer Synthesis

The compound has been used in the electrosynthesis and characterization of novel polymers. These polymers show potential in various applications due to their unique structural and electrical properties (Moustafid et al., 1991).

Catalysis Applications

1-Ethynyl-4-fluoro-2-methoxybenzene has been studied as a catalyst for acetalization and esterification reactions. This highlights its potential utility in various chemical synthesis processes, offering an alternative to traditional acid catalysts (Sekerová et al., 2019).

Electronic Properties

Research involving 1-Ethynyl-4-fluoro-2-methoxybenzene has also focused on understanding its electronic properties. Studies on its derivatives have provided insights into the structure-property relationships in organic electronic materials (Cho et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles as part of its mechanism of action.

Mode of Action

The mode of action of 1-Ethynyl-4-fluoro-2-methoxybenzene likely involves electrophilic aromatic substitution, a common reaction for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction it undergoes suggests it could influence pathways involving electrophiles and aromatic compounds .

Pharmacokinetics

Its molecular weight is 15015 , which is within the range generally favorable for drug-like properties

Result of Action

The formation of a substituted benzene ring during its reaction suggests it could potentially modify the structure of target molecules .

Eigenschaften

IUPAC Name |

1-ethynyl-4-fluoro-2-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNUVAIYEOLXRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-fluoro-2-methoxybenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)

![(2-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409456.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)